molecular formula C13H18O B7937518 3'-Ethyl-3-methylbutyrophenone

3'-Ethyl-3-methylbutyrophenone

Cat. No.: B7937518
M. Wt: 190.28 g/mol
InChI Key: PBKXREFHMFVBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Ethyl-3-methylbutyrophenone is an organic compound with the molecular formula C13H18O. It is also known by its systematic name, 1-(3-Ethylphenyl)-3-methyl-1-butanone. This compound is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. It is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl-3-methylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-ethylbenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 3’-Ethyl-3-methylbutyrophenone can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl-3-methylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Ethyl-3-methylbutyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethyl-3-methylbutyrophenone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Ethyl-3-methylbutyrophenone is unique due to the presence of both an ethyl and a methyl group on the aromatic ring, which influences its chemical reactivity and physical properties. This unique structure allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

1-(3-ethylphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-11-6-5-7-12(9-11)13(14)8-10(2)3/h5-7,9-10H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKXREFHMFVBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.